molecular formula C11H10O4 B3340010 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid CAS No. 151539-59-2

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Cat. No.: B3340010
CAS No.: 151539-59-2
M. Wt: 206.19 g/mol
InChI Key: KPDOZWMLNDDCDJ-DUXPYHPUSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a cinnamic acid derivative featuring a 1,4-benzodioxane ring fused to an α,β-unsaturated carboxylic acid moiety. Its structure combines the aromaticity and electron-rich environment of the benzodioxane system with the reactive acrylic acid group, making it a versatile intermediate in medicinal chemistry and materials science. Key properties include:

  • Molecular Formula: C₁₁H₁₀O₄
  • Melting Point: 127–128°C (free acid form, similar to its tetrahydro analog)
  • Biological Activity: Acts as a submicromolar inhibitor of jack bean urease when complexed with copper(II) ions .

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOZWMLNDDCDJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with malonic acid in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, often using anhydrous acetic acid as a solvent. The mixture is stirred at room temperature and then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . This interaction is facilitated by the compound’s structural features, which allow it to form stable complexes with metal ions in the enzyme’s active site.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Cinnamic Acid Derivatives

Caffeic Acid (3,4-Dihydroxycinnamic Acid)
  • Structure : Differs in substituents (3,4-dihydroxy groups vs. benzodioxane ring).
  • Properties : Higher polarity due to hydroxyl groups; lower logP compared to the benzodioxane analog.
  • Applications : Antioxidant, anti-inflammatory agent; lacks urease inhibition reported for the target compound .
Property Target Compound Caffeic Acid
Molecular Formula C₁₁H₁₀O₄ C₉H₈O₄
Key Functional Groups Benzodioxane, acrylic acid 3,4-Dihydroxyphenyl, acrylic acid
Urease Inhibition (IC₅₀) Submicromolar (as Cu²⁺ complex) Not reported
Synthetic Yield* 95% (acid from ester) N/A (natural product)

Comparison with Benzodioxane-Containing Analogs

(E)-3-(2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic Acid
  • Structure : Contains a six-membered tetrahydrodioxocin ring vs. five-membered dihydrodioxin.
  • Synthesis : 39% yield for intermediate ester (B) vs. 95% yield for target compound’s acid (C) .
  • Thermal Stability : Higher melting point (127–128°C) compared to ester derivatives (e.g., 119–120°C for D2) .
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic Acid
  • Structure : Shorter carbon chain (acetic acid vs. acrylic acid).
  • Synthesis : 85% yield via optimized routes vs. 95% for target compound .

Heterocyclic Derivatives

1,3,4-Oxadiazole Derivatives (e.g., Compound 18)
  • Structure : Replaces acrylic acid with oxadiazole linked to aryl groups.
  • Activity : Targets Ca²⁺/calmodulin pathways (IC₅₀ ~10–100 nM) vs. urease inhibition for target compound.
  • Synthetic Complexity : Requires multi-step coupling (HOBT/EDCI) , unlike straightforward hydrolysis for the acrylic acid .
Property Target Compound Oxadiazole Derivative (18)
Core Pharmacophore Acrylic acid 1,3,4-Oxadiazole
Biological Target Urease Ca²⁺/calmodulin
HPLC Purity >95% 95–100%

Ester and Amide Derivatives

(E)-Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylate
  • Properties : Increased lipophilicity (logP ~2.5 vs. ~1.8 for acid); used as synthetic intermediate.
  • Yield: 93% via Knoevenagel condensation vs. 95% for acid hydrolysis .
Acrylamide Derivatives (D1–D17)
  • Structure : Acrylic acid converted to amides with nitro/methoxy substituents.
  • Activity : Varied bioactivity (e.g., D1: 31% yield, nitro group enhances electrophilicity) .

Key Research Findings

Urease Inhibition : The copper(II) complex of the target compound exhibits submicromolar activity, a unique feature among benzodioxane derivatives .

Synthetic Versatility : High-yielding routes (≥95%) enable scalable production for drug discovery .

Structural Tunability : Modifications at the acrylic acid (esterification, amidation) or benzodioxane (halogenation, methylation) adjust physicochemical and biological properties .

Biological Activity

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a compound that has drawn attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₁₀O₄
  • Molecular Weight : 206.19 g/mol
  • CAS Number : 151539-59-2

The primary biological activity of this compound is attributed to its inhibition of the enzyme urease . Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in the urea cycle. Inhibition of this enzyme can lead to decreased ammonia production, influencing nitrogen metabolism and potentially impacting various metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Urease Inhibition : Studies have shown that this compound effectively inhibits urease activity. The inhibition leads to altered nitrogen balance in biological systems, which can be beneficial in conditions where ammonia accumulation is detrimental .
  • Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which may contribute to its therapeutic potential in oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

In Vitro Studies

In vitro studies have assessed the inhibitory effects of this compound on urease. The compound showed significant inhibition with an IC₅₀ value indicating its potency compared to other known inhibitors.

CompoundIC₅₀ (μM)Mechanism
This compoundX.XUrease Inhibition
Other Known InhibitorsY.YVarious

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by solubility and stability factors. Understanding these properties is crucial for evaluating its therapeutic applications.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)acrylic acid and 3,4-Dimethylenedioxycinnamic acid, this compound exhibits stronger urease inhibitory activity and distinct therapeutic benefits.

Compound NameUrease Inhibition Activity
This compoundStrong
3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)acrylic acidModerate
3,4-Dimethylenedioxycinnamic acidWeak

Q & A

Basic: What are the established synthetic routes for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, and what reaction conditions are critical for yield optimization?

Answer:
The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde as a precursor. A common method involves a Knoevenagel condensation with malonic acid or its derivatives under inert atmosphere (e.g., nitrogen), using potassium carbonate as a base and glacial acetic acid as a solvent. Reaction temperatures are maintained between 80–100°C for 6–12 hours to achieve optimal yields (50–70%). Monitoring via thin-layer chromatography (TLC) is recommended to track reaction progression .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the acrylic acid moiety (δ ~6.3–7.8 ppm for aromatic protons, δ ~6.1–6.4 ppm for α,β-unsaturated protons) and the benzodioxane ring structure .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (60:40 v/v) mobile phase ensures purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS in negative ion mode confirms the molecular ion peak at m/z 205.2 (M–H⁻) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory efficacy) for this compound?

Answer:
Contradictions often arise from variations in assay conditions or biological models. To address this:

  • Standardized Assays: Use CLSI guidelines for antibacterial testing (e.g., MIC against S. aureus and E. coli) and LPS-induced macrophage models for anti-inflammatory activity (measuring TNF-α suppression).
  • Dose-Response Curves: Compare EC₅₀ values across studies to identify potency thresholds.
  • Structural Analogues: Test derivatives (e.g., esterified or halogenated variants) to isolate pharmacophore contributions .

Advanced: What computational strategies can predict the compound’s interaction with enzymatic targets (e.g., COX-2 or bacterial topoisomerases)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with COX-2 (PDB ID: 5KIR) or E. coli topoisomerase IV (PDB ID: 3FV5). Focus on hydrogen bonding with the acrylic acid carboxyl group and π-π stacking with the benzodioxane ring.
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding energy (ΔG < −8 kcal/mol indicates strong affinity) .
  • QSAR Models: Develop quantitative structure-activity relationships using Hammett constants for substituents on the benzodioxane ring .

Basic: What are the key stability considerations for this compound under experimental storage conditions?

Answer:

  • Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the α,β-unsaturated carbonyl group.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acrylic acid moiety.
  • pH Stability: Maintain solutions in neutral buffers (pH 6.5–7.5); acidic conditions promote decarboxylation .

Advanced: How can researchers design experiments to elucidate the role of the benzodioxane ring in modulating biological activity?

Answer:

  • Isosteric Replacement: Synthesize analogues replacing the benzodioxane ring with furan, thiophene, or cyclohexane. Compare bioactivity to identify electronic or steric dependencies.
  • Metabolic Profiling: Use LC-MS/MS to track oxidative metabolism (e.g., CYP450-mediated ring hydroxylation) in hepatocyte models.
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., bacterial dihydrofolate reductase) to visualize binding interactions .

Advanced: What methodological approaches are recommended for analyzing conflicting data in oxidation/reduction reactions involving this compound?

Answer:

  • Controlled Redox Studies: Perform reactions under inert conditions (argon) with standardized reductants (NaBH₄) or oxidants (KMnO₄). Monitor intermediates via FTIR (C=O stretch at 1680–1720 cm⁻¹).
  • Isotopic Labeling: Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation into carboxyl groups.
  • Kinetic Analysis: Determine rate constants (k) for competing pathways (e.g., oxidation vs. dimerization) using stopped-flow spectroscopy .

Basic: What are the best practices for ensuring reproducibility in biological assays using this compound?

Answer:

  • Cell Line Validation: Use ATCC-certified cell lines (e.g., RAW 264.7 macrophages) with mycoplasma testing.
  • Solvent Controls: Dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity.
  • Triplicate Replicates: Perform assays in triplicate with internal controls (e.g., ascorbic acid for antioxidant assays) .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance the compound’s pharmacokinetic properties?

Answer:

  • Ester Prodrugs: Synthesize methyl or ethyl esters to improve oral bioavailability. Test hydrolysis in simulated gastric fluid (pH 1.2).
  • LogP Optimization: Introduce polar groups (e.g., -OH, -NH₂) to reduce logP from ~2.5 (parent compound) to <2.0, enhancing aqueous solubility.
  • Plasma Stability Assays: Incubate with human plasma (37°C, 1 hour) and quantify intact compound via UPLC-MS .

Advanced: What strategies mitigate interference from the compound’s autofluorescence in fluorescence-based cellular assays?

Answer:

  • Wavelength Selection: Use excitation/emission filters outside the compound’s fluorescence range (λₑₓ = 320 nm, λₑₘ = 420 nm).
  • Quenching Agents: Add 1 mM potassium iodide (dynamic quenching) or 0.1% bovine serum albumin (static quenching).
  • Control Experiments: Measure background fluorescence in compound-only samples and subtract from experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

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